5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms The compound also features a 2-chloro-4-nitrophenyl group and a 4-methoxyphenyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The nitro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding in biochemical assays.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or disrupting cell membrane integrity. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting key proteins involved in cell proliferation.
Comparison with Similar Compounds
Similar compounds to 5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives with different substituents on the phenyl rings. For example:
5-(2-chloro-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group on the phenyl ring, which may affect its electronic properties and reactivity.
5-(2-chloro-4-nitrophenyl)-3-(4-hydroxyphenyl)-1,2,4-oxadiazole: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and hydrogen bonding interactions.
5-(2-chloro-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Features a methyl group, which may alter its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4/c1-22-11-5-2-9(3-6-11)14-17-15(23-18-14)12-7-4-10(19(20)21)8-13(12)16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVCIMNCRAZYPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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